molecular formula C13H18N4O B5964614 3-(5-Methylhexan-2-yl)pteridin-4-one

3-(5-Methylhexan-2-yl)pteridin-4-one

Cat. No.: B5964614
M. Wt: 246.31 g/mol
InChI Key: SWSDUQOUBTVYNP-UHFFFAOYSA-N
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Description

3-(5-Methylhexan-2-yl)pteridin-4-one is a derivative of pteridine, a class of heterocyclic compounds containing nitrogen atoms. Pteridines are known for their diverse biological activities and are found in various natural compounds, including vitamins like folic acid and riboflavin . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 3-(5-Methylhexan-2-yl)pteridin-4-one typically involves the condensation of primary amines with phenols in the presence of a catalyst and solvent . This method aims to reduce the cost and consumption of hazardous chemicals. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the efficient production of the compound while maintaining safety and environmental standards.

Chemical Reactions Analysis

3-(5-Methylhexan-2-yl)pteridin-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(5-Methylhexan-2-yl)pteridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methylhexan-2-yl)pteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA synthesis, thereby exhibiting anticancer properties . The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular functions.

Comparison with Similar Compounds

3-(5-Methylhexan-2-yl)pteridin-4-one can be compared with other pteridine derivatives, such as:

What sets this compound apart is its unique side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

3-(5-methylhexan-2-yl)pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-9(2)4-5-10(3)17-8-16-12-11(13(17)18)14-6-7-15-12/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSDUQOUBTVYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)N1C=NC2=NC=CN=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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